molecular formula C9H7N3O2S B12525724 Benzene, [(1-azido-2-propynyl)sulfonyl]- CAS No. 868519-86-2

Benzene, [(1-azido-2-propynyl)sulfonyl]-

Cat. No.: B12525724
CAS No.: 868519-86-2
M. Wt: 221.24 g/mol
InChI Key: XPOBIWXBCZMYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(1-azido-2-propynyl)sulfonyl]- is a complex organic compound that features a benzene ring substituted with an azido group and a propynyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazo transfer reaction, where a sulfonyl azide is used to transfer the azido group to an active methylene precursor . This reaction is known for its high yield and clean process, although it requires careful handling due to the potential explosiveness of sulfonyl azides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors has been explored to safely handle the hazardous reagents and improve the efficiency of the synthesis . This method allows for continuous production and better control over reaction conditions.

Mechanism of Action

The mechanism of action of Benzene, [(1-azido-2-propynyl)sulfonyl]- involves the reactivity of the azido and sulfonyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The sulfonyl group can undergo electrophilic substitution, influencing the reactivity of the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the azido group .

Properties

CAS No.

868519-86-2

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

1-azidoprop-2-ynylsulfonylbenzene

InChI

InChI=1S/C9H7N3O2S/c1-2-9(11-12-10)15(13,14)8-6-4-3-5-7-8/h1,3-7,9H

InChI Key

XPOBIWXBCZMYPY-UHFFFAOYSA-N

Canonical SMILES

C#CC(N=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.